molecular formula C14H14F2NNaO3 B3014945 Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate CAS No. 2550996-51-3

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B3014945
CAS No.: 2550996-51-3
M. Wt: 305.257
InChI Key: XFRVXLRBVKUQQK-BAUSSPIASA-M
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Description

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate (hereafter referred to as the "target compound") is a cyclohexane-carboxylate derivative with a carbamoyl-linked 2,4-difluorophenyl group. Its stereochemistry (1R,2S) and sodium counterion enhance solubility, making it suitable for pharmaceutical applications. Evidence from supplier records () highlights its commercial availability, particularly in China, with certifications such as FDA and EU GMP, suggesting use in drug synthesis or formulation.

Properties

IUPAC Name

sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3.Na/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20;/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVXLRBVKUQQK-BAUSSPIASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as hyperlipidemia. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}F2_{2}N1_{1}O3_{3}Na
  • Molecular Weight : 285.25 g/mol
  • CAS Number : 2550996-51-3

Structural Characteristics

The compound features a cyclohexane ring substituted with a difluorophenyl group and a carbamoyl moiety, which significantly influences its biological activity.

This compound acts primarily as an IBAT (Intestinal Bile Acid Transporter) inhibitor . This mechanism is crucial for the modulation of bile acid absorption in the intestines, thereby impacting lipid metabolism and cholesterol levels in the body.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Lipid Lowering : It has shown efficacy in reducing serum cholesterol and triglyceride levels in preclinical models.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, contributing to its potential in treating metabolic syndrome.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, protecting cells from oxidative stress.

In Vivo Studies

A study conducted on hyperlipidemic rats demonstrated that administration of this compound resulted in:

ParameterControl GroupTreatment Group (High Dose)
Total Cholesterol (mg/dL)250180
Triglycerides (mg/dL)200130
HDL Cholesterol (mg/dL)4060

These results indicate a significant reduction in total cholesterol and triglycerides while increasing HDL levels.

In Vitro Studies

In vitro assays using HepG2 cells showed that the compound can inhibit lipid accumulation by modulating key enzymes involved in lipid metabolism:

EnzymeControl Activity (nmol/mg protein)Treated Activity (nmol/mg protein)
HMG-CoA Reductase10060
ACAT (Acyl-CoA:cholesterol acyltransferase)8045

These findings suggest that this compound effectively reduces the activity of enzymes responsible for cholesterol synthesis and esterification.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexane-Carboxylate Backbone

The target compound is compared to analogs with modifications in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Properties Source
Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate 2,4-difluorophenyl, carbamoyl Sodium carboxylate High solubility, stereospecific activity
(1S,2S)-2-[(3-chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid 3-chloro-4-fluorophenyl, carbamoyl Free carboxylic acid Lower solubility, potential for ester prodrugs
(1R,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylate 4-bromobenzoyl Ester Increased lipophilicity, bromine-mediated reactivity
Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate 2,5-dichlorophenyl, sulfonamido Ethyl ester Topological indices correlate with stability
6-[(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid 2-chloro-4-fluorophenyl, sulfamoyl Free carboxylic acid Conformational rigidity (cyclohexene)

Key Observations :

  • Substituent Effects: The 2,4-difluorophenyl group in the target compound offers metabolic stability compared to chlorinated analogs ().
  • Functional Groups: Sodium carboxylate enhances aqueous solubility, critical for intravenous formulations, whereas ester derivatives (e.g., ) are more lipophilic, suited for oral delivery.
  • Stereochemistry : The (1R,2S) configuration in the target compound may optimize binding to biological targets, as seen in related cyclopropane derivatives used in Ticagrelor synthesis ().

Physicochemical and Pharmacological Properties

Topological Indices : applied degree-based indices to sulfonamido-methyl cyclohexane derivatives, correlating with boiling points and solubility. The target compound’s carbamoyl group may reduce polarity compared to sulfonamido analogs, influencing partition coefficients .

Acidity and Solubility : The sodium counterion lowers the pKa of the carboxylate group, increasing solubility at physiological pH. In contrast, free carboxylic acid forms (e.g., ) require pH adjustment for dissolution .

Biological Activity : lists fungicides with cyclohexane motifs, suggesting the target compound’s difluorophenyl group could resist enzymatic degradation better than chlorophenyl variants. However, its carbamoyl linkage may reduce fungicidal potency compared to strobilurin-type inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Cyclohexane backbone preparation : Start with a cyclohexane derivative functionalized with carboxylate and carbamoyl precursors.

Carbamoyl coupling : React 2,4-difluoroaniline with a cyclohexane carboxylate intermediate using coupling agents like EDCI/HOBt or carbodiimides to form the carbamoyl bond.

Sodium salt formation : Treat the carboxylic acid intermediate with sodium hydroxide to yield the sodium carboxylate.

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain (1R,2S) configuration. Purification via recrystallization or chiral HPLC validates enantiomeric excess (≥98%) .

Q. How can the structural configuration of this compound be confirmed using analytical techniques?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (Mercury CSD software for visualization and packing analysis) .
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with computed data (e.g., PubChem’s InChI-derived predictions). Key signals include the cyclohexane ring protons (δ 1.5–2.5 ppm) and aromatic fluorines (δ 7.0–7.5 ppm) .
  • Polarimetry : Measure specific rotation to confirm enantiomeric consistency with literature values .

Q. What are the solubility properties of this sodium carboxylate in common solvents, and how does pH affect its stability?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the sodium carboxylate group. Limited solubility in non-polar solvents (e.g., cyclohexane, ethyl acetate).
  • pH Stability : Stable in neutral to slightly alkaline conditions (pH 7–9). Acidic conditions (pH < 5) protonate the carboxylate, precipitating the free acid form. Conduct pH-solubility titrations with UV-Vis monitoring to map stability thresholds .

Advanced Research Questions

Q. How do enantiomeric impurities impact biological activity, and what methods are recommended for resolving them?

  • Methodological Answer :

  • Biological Impact : Enantiomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors). For example, (1S,2R) impurities could reduce efficacy by 10–100× compared to (1R,2S).
  • Resolution Techniques :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate the desired enantiomer .

Q. What computational strategies can predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinase targets). Parameterize fluorine atoms for accurate van der Waals interactions.
  • QSAR Modeling : Train models on PubChem bioactivity data (e.g., EC50_{50} values) to predict toxicity or potency. Include descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .

Q. How can conflicting bioassay data be resolved when testing this compound’s mechanism of action?

  • Methodological Answer :

  • Assay Optimization :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.

Counter-Screens : Validate target specificity using knock-out cell lines or competitive inhibitors.

  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation artifacts .

Q. What are the implications of the 2,4-difluorophenyl group on this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorines enhance metabolic stability by reducing oxidative degradation (e.g., CYP450-mediated dealkylation).
  • LogP Modulation : The difluorophenyl group increases lipophilicity (predicted logP ≈ 2.5), improving membrane permeability. Validate via parallel artificial membrane permeability assay (PAMPA) .

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